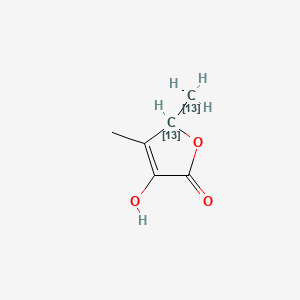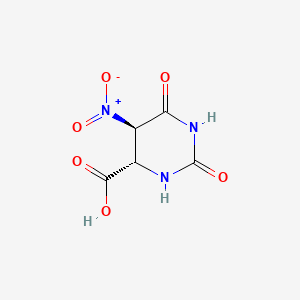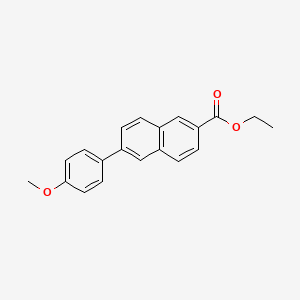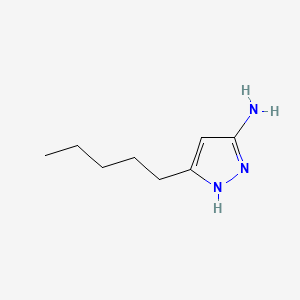
4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2 can be synthesized through the condensation of acetaldehyde under oxidative conditions. The intermediate product in this reaction is 2-oxobutanoic acid . Another method involves the thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one from amino acid model systems containing glyoxylic and pyruvic acids .
Industrial Production Methods
Industrial production of this compound typically involves the use of gas chromatography-mass spectrometry for separation and identification. This method is used to isolate the compound from complex mixtures, such as botrytised wine .
化学反応の分析
Types of Reactions
4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2 has a wide range of scientific research applications:
作用機序
The mechanism of action of 4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2 involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The compound’s molecular structure allows it to bind to specific receptors, triggering a sensory response . Additionally, in metabolic disorders, the accumulation of this compound results from the inability to metabolize certain amino acids, leading to its excretion in urine .
類似化合物との比較
Similar Compounds
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Another lactone with a sweet aroma, commonly found in strawberries.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like flavor, used in various food products.
Uniqueness
4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2 is unique due to its potent aroma and its role as a biomarker for metabolic disorders. Its distinct sensory properties and applications in various fields make it a valuable compound for research and industry .
特性
IUPAC Name |
4-hydroxy-3-methyl-2-(113C)methyl-(213C)2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3/i2+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYNVICDCJHOPO-NDLBAUGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[13CH]1[13CH3])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)
![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)
![(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B590862.png)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)

![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)


![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)
